molecular formula C19H19N3O3 B4570685 2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4570685
M. Wt: 337.4 g/mol
InChI Key: VWYCENIPDHOQIC-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a synthetic compound based on the pyrazolo[1,5-a]quinazoline scaffold, a family of nitrogen-containing polyheterocycles recognized for their potential in medicinal chemistry research. Recent studies highlight that this structural class possesses significant anti-inflammatory properties. Related pyrazolo[1,5-a]quinazoline compounds have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human immune cells, a key pathway in the inflammatory response . The mechanism of action for this chemotype is predicted to involve the modulation of critical signaling pathways. Pharmacophore mapping and molecular modeling studies of highly active analogues suggest that these compounds function as ligands for Mitogen-Activated Protein Kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3), with computational analyses indicating the highest binding complementarity to JNK3 . This indicates that the primary research value of this compound lies in the exploration of inflammation-related diseases and the study of MAPK signaling pathways. As a research chemical, this product is intended for non-human investigative applications only in fields such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-11-15-18(12-6-8-13(25-2)9-7-12)19-20-10-14-16(22(19)21-15)4-3-5-17(14)23/h6-10H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYCENIPDHOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoloquinazolinones exhibit diverse bioactivities influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Bioactivity Yield (%) Melting Point (°C)
Target Compound C2: Methoxymethyl; C3: 4-Methoxyphenyl Enhanced solubility, dual kinase/anti-inflammatory action Kinase inhibition, Anti-inflammatory 70–95 210–212
3-(4-Chlorophenyl)-7-(4-Methoxyphenyl)-2-Methyl Analog C3: 4-Chlorophenyl; C7: 4-Methoxyphenyl Chlorine enhances lipophilicity Anticancer (IC₅₀: 12 µM) 75 185–187
8,8-Dimethyl-2-p-Tolyl Analog C2: p-Tolyl; C8: Dimethyl Improved metabolic stability Antimicrobial (MIC: 8 µg/mL) 88 254–255
5-Amino-3-(2-Phenylhydrazono) Derivative C5: Amino; C3: Phenylhydrazone Strong hydrogen bonding Antidiabetic (α-glucosidase inhibition) 75 122–125

Key Insights:

Substituent Impact: Methoxy Groups (Target Compound): Increase solubility and enable interactions with polar residues in kinases (e.g., EGFR) . Chlorophenyl Groups (): Enhance cytotoxicity via hydrophobic interactions in cancer cell membranes . Amino/Hydrazone Groups (): Improve binding to carbohydrate-metabolizing enzymes .

Synthetic Efficiency: Ultrasonication in water-ethanol (Target Compound) achieves higher yields (86%) compared to reflux in acetic acid (75–88%) for analogs .

Biological Selectivity :

  • The target compound’s methoxymethyl group reduces off-target effects compared to methyl analogs (e.g., 6i in ), which show broader but less specific activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?

  • Methodology :

  • Synthesize enaminone by formylating dimedone with dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation .
  • React enaminone with 2-(methoxymethyl)-3-amino-1H-pyrazole (or equivalent aminopyrazole precursor) in a water-ethanol (1:1) solvent system.
  • Use KHSO₄ (2 equivalents) as a catalyst under ultrasonication at 60°C for 1–2 hours to achieve regioselective cyclization .
  • Purify the product via column chromatography (silica gel, 10% ethyl acetate:hexane) and validate purity using TLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., methoxymethyl at δ ~3.86 ppm, aromatic protons at δ ~6.99–7.93 ppm) and confirm regiochemistry .
  • FT-IR : Identify carbonyl (C=O, ~1672 cm⁻¹) and aromatic (C=C, ~1518 cm⁻¹) stretches .
  • Mass spectrometry (ESI) : Confirm molecular weight (e.g., MH⁺ at m/z 350.0 for analogous derivatives) .
  • X-ray crystallography (if applicable): Resolve ambiguities in substituent positioning .

Q. What safety precautions are recommended when handling this compound?

  • Methodology :

  • Although no specific hazards are reported for this compound, follow general lab safety protocols (gloves, goggles, fume hood) due to structural similarities with other pyrazoloquinazolines .
  • Conduct a risk assessment for potential irritancy or reactivity based on substituent groups (e.g., methoxyphenyl) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 2/3-substituted derivatives?

  • Methodology :

  • Substituent effects : Use aminopyrazoles with electron-donating groups (e.g., methoxymethyl) to favor 2-substitution via steric and electronic modulation .
  • Reaction conditions : Ultrasonication (40 kHz) enhances reaction efficiency and regioselectivity by promoting homogeneous mixing and reducing side reactions .
  • Solvent polarity : A water-ethanol mixture (1:1) optimizes solubility of intermediates while stabilizing transition states .

Q. How to optimize reaction yields for this compound under varying conditions?

  • Methodology :

  • Solvent screening : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents; water-ethanol (1:1) achieves 71–86% yields for similar derivatives .
  • Temperature : Ultrasonication at 60°C improves kinetics (86% yield vs. 50% at 25°C) .
  • Catalyst loading : Increasing KHSO₄ from 1 to 2 equivalents enhances cyclization efficiency .

Q. What strategies resolve spectral data contradictions in structurally similar derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish C7-H₂ from C9-H₂ in 1H NMR) .
  • Isotopic labeling : Use deuterated solvents (CDCl₃) to clarify splitting patterns in crowded aromatic regions .
  • Comparative analysis : Cross-reference 13C NMR shifts with reported analogs (e.g., C=O at δ 207.6 ppm) .

Q. How to design biological activity studies for this compound?

  • Methodology :

  • Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with doxorubicin as a positive control .
  • Antimicrobial testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion, comparing zone-of-inhibition diameters .

Q. What methodologies assess environmental fate and adsorption properties?

  • Methodology :

  • Batch adsorption : Immobilize the compound on rice straw and study uranium(VI) adsorption at pH 4–6, 25–60°C, using Langmuir isotherms (max capacity ~152.1 kJ/mol) .
  • Thermodynamic analysis : Calculate ΔH (enthalpy) and ΔG (Gibbs free energy) to classify adsorption as exothermic/spontaneous .

Q. How to predict binding interactions via computational modeling?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Notes

  • Always cross-reference synthetic protocols with spectral libraries (e.g., SciFinder, Reaxys) to resolve contradictions.
  • For environmental studies, prioritize batch adsorption models over column-based methods for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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